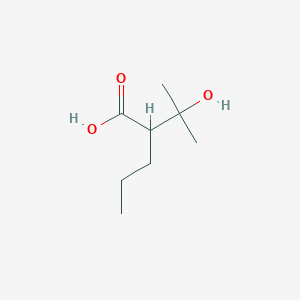

2-(2-Hydroxypropan-2-yl)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Hydroxypropan-2-yl)pentanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxy group attached to the second carbon of a pentanoic acid chain, with an additional hydroxy group on the second carbon of a propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-yl)pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopentanoic acid with isopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the hydroxy group from isopropanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxypropan-2-yl)pentanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)pentanoic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the regulation of reactive oxygen species (ROS) and ferroptosis signaling pathways. By attenuating excessive ROS and ferroptosis, the compound can protect cells from oxidative damage and promote cellular health .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxypropanoic acid:

2-Hydroxybutanoic acid: Similar structure with a butanoic acid chain instead of pentanoic acid.

2-Hydroxy-3-methylbutanoic acid: Contains a methyl group on the butanoic acid chain.

Uniqueness

2-(2-Hydroxypropan-2-yl)pentanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual hydroxy groups and pentanoic acid backbone make it a versatile compound for various applications.

Biological Activity

2-(2-Hydroxypropan-2-yl)pentanoic acid, also known as a branched-chain carboxylic acid, has gained attention due to its unique structural properties and potential biological activities. This compound features a pentanoic acid backbone with an additional hydroxypropan-2-yl group, which enhances its solubility in polar solvents and may influence its biological reactivity and applications in pharmaceuticals and materials science.

The molecular formula for this compound is C8H16O3, and it has a CAS number of 1546918-96-0. Its structural characteristics contribute to its distinct physical and chemical properties compared to linear analogs.

Structural Comparison

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C8H16O3 | Branched structure with hydroxy and carboxylic groups |

| Valeric Acid | C5H10O2 | Straight-chain carboxylic acid |

| 3-Hydroxybutanoic Acid | C4H8O3 | Short-chain hydroxy carboxylic acid |

| 3-Methylpentanoic Acid | C6H12O2 | Branched-chain carboxylic acid |

Biological Activity

Research on the biological activity of this compound is still emerging, but several studies have highlighted its potential in various biological contexts:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the hydroxy group may enhance its interaction with microbial cell membranes, leading to increased efficacy in inhibiting growth.

- Metabolic Pathways : The compound can be synthesized through microbial fermentation processes, indicating its potential role in biotransformation pathways. This suggests that it may play a role in metabolic reactions within living organisms, possibly influencing energy metabolism or biosynthetic pathways.

- Pharmacological Potential : Due to its structural similarities to other bioactive compounds, there is interest in exploring its pharmacological applications. Initial findings indicate that it may have effects on metabolic disorders, although further research is required to elucidate specific mechanisms.

Case Studies

Case studies provide valuable insights into the practical applications and effects of this compound:

- Case Study on Antimicrobial Properties : A study conducted by researchers at a university microbiology department evaluated the antimicrobial efficacy of various concentrations of this compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at higher concentrations, suggesting potential as a natural preservative in food products.

- Case Study on Metabolic Effects : Another study assessed the impact of this compound on glucose metabolism in diabetic mice models. The findings indicated an improvement in insulin sensitivity and glucose uptake, highlighting its potential as a therapeutic agent for managing diabetes.

Research Findings

Recent studies have focused on the following aspects of this compound:

- Synthesis and Characterization : Various methods for synthesizing this compound have been explored, including microbial fermentation and chemical synthesis techniques.

- Biological Assays : In vitro assays have demonstrated its capacity to modulate cellular responses, particularly in immune cells, suggesting immunomodulatory properties that warrant further investigation.

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-(2-hydroxypropan-2-yl)pentanoic acid |

InChI |

InChI=1S/C8H16O3/c1-4-5-6(7(9)10)8(2,3)11/h6,11H,4-5H2,1-3H3,(H,9,10) |

InChI Key |

TWMRRGYHUVWVEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)O)C(C)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.